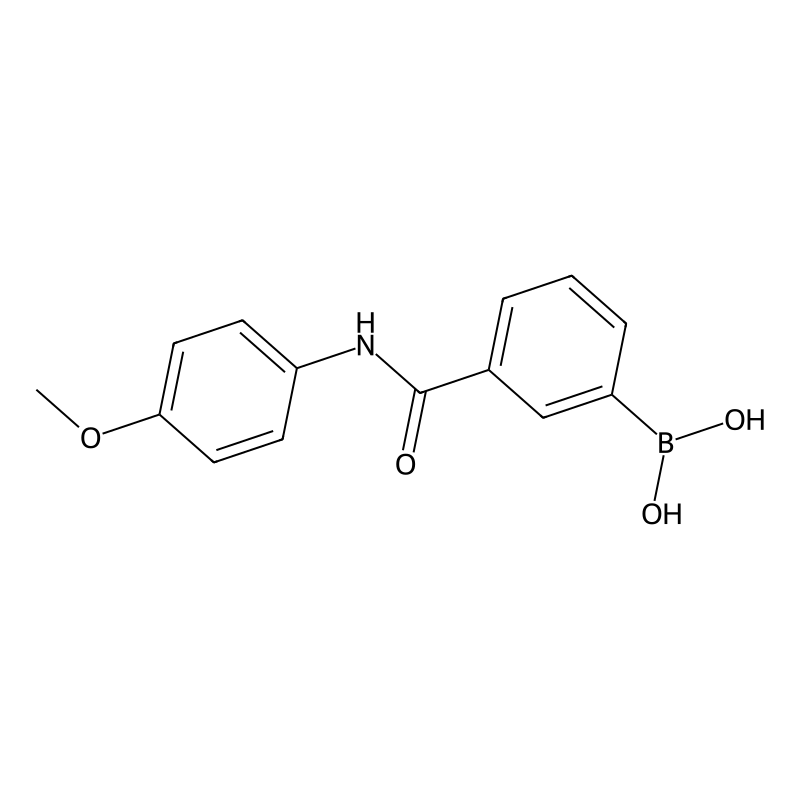

(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is an organic compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a carbamoyl group and a methoxyphenyl moiety. This compound exhibits significant structural complexity, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.

The molecular formula of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is C₁₃H₁₅BNO₃, and it features a boron atom bonded to a phenyl group, which is substituted at the 3-position with a (4-methoxyphenyl)carbamoyl group. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable candidate for further chemical transformations.

- Wear gloves and eye protection to avoid skin and eye contact.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper chemical waste disposal procedures.

Limitations

The information provided is based on the chemical structure and general properties of the functional groups present. Due to the limited available research, specific details about reactivity, applications, and safety data are unavailable.

Future Research Directions

- Synthesis and characterization of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid.

- Investigation of its reactivity in Suzuki-Miyaura coupling reactions and other organic transformations.

- Exploration of potential applications in medicinal chemistry or material science.

Protein-Protein Interactions

Boronic acids can form reversible covalent bonds with certain functional groups on proteins, such as cis-diols found on saccharides. This property allows researchers to study protein-protein interactions by tethering proteins of interest to surfaces or probes containing boronic acid groups []. (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid could potentially be used in such studies, with the methoxyphenyl group influencing the binding properties.

Medicinal Chemistry

Boronic acid-containing molecules are being explored for their potential as therapeutic agents due to their ability to target specific enzymes or receptors. The incorporation of the (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid moiety into a larger molecule could influence its biological properties, such as cell permeability, target binding affinity, and overall efficacy []. Further research is needed to determine the specific applications of this compound in drug development.

Material Science

Organic molecules containing boronic acids can be used to construct self-assembled structures with unique properties. The design of these materials can be tuned by varying the functional groups attached to the boron atom. (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid could potentially be employed in the development of new materials with specific functionalities, but more research is required to explore its potential in this field.

The reactivity of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid primarily revolves around its boronic acid functionality. Boronic acids are known for their ability to undergo several important reactions:

- Suzuki Coupling Reaction: This compound can participate in cross-coupling reactions with aryl halides or alkenes, forming biaryl compounds. This reaction is facilitated by palladium catalysts and is widely used in organic synthesis.

- Formation of Boronate Esters: Reacting with alcohols leads to the formation of boronate esters, which are useful intermediates in organic synthesis.

- Acid-Base Reactions: The boronic acid can interact with bases to form boronate anions, which can further react with electrophiles.

These reactions demonstrate the versatility of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid in synthetic organic chemistry.

The biological activity of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid has garnered interest due to its potential therapeutic applications. Compounds containing boron have been reported to exhibit various biological activities, including:

- Anticancer Properties: Some studies suggest that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells.

- Antibacterial Activity: The compound may also possess antibacterial properties, making it a candidate for developing new antibiotics.

- Enzyme Inhibition: The structural features may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways.

Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been employed to assess its potential biological activities based on its chemical structure .

Several synthetic routes can be employed to synthesize (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid:

- Direct Boronation: Starting from phenolic compounds, boronation can be achieved using boron reagents such as trimethyl borate or boron trifluoride etherate under appropriate conditions.

- Carbamate Formation: The introduction of the carbamoyl group can be accomplished through reactions involving isocyanates or carbamates with appropriate phenolic precursors.

- Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

These methods highlight the importance of strategic functional group transformations in synthesizing complex organic molecules.

(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid has several notable applications:

- Pharmaceutical Development: Its potential as an anticancer agent makes it valuable in drug discovery and development processes.

- Organic Synthesis: As a versatile building block, it is useful in synthesizing complex organic molecules through various coupling reactions.

- Materials Science: Its unique properties may lend themselves to applications in developing new materials or polymers.

Interaction studies using computational methods have been conducted to predict how (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid interacts with biological targets. These studies often utilize molecular docking techniques to simulate binding affinities and interactions with proteins or enzymes relevant to its proposed therapeutic effects . Such analyses help identify potential off-target effects and optimize the compound's design for enhanced efficacy.

Several compounds share structural similarities with (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Boronoaniline | Aniline derivative with a boron functional group | Used in Suzuki coupling reactions |

| 4-(Methoxycarbonyl)-phenylboronic acid | Similar methoxycarbonyl substitution | Potentially different reactivity due to ester group |

| 3-(Trifluoromethyl)-phenylboronic acid | Contains trifluoromethyl substituent | Enhanced lipophilicity and bioactivity |

The uniqueness of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid lies in its combination of both methoxy and carbamoyl groups on the phenolic framework, which may enhance solubility and biological activity compared to other similar compounds.

The molecular geometry of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid can be understood through comparison with structurally related boronic acid derivatives that have been subjected to comprehensive crystallographic analysis. Similar boronic acid compounds demonstrate characteristic structural features that provide insight into the three-dimensional arrangement of atoms within this target molecule. The boronic acid functional group typically exhibits a trigonal planar geometry around the boron center, with bond angles approaching 120 degrees, as observed in related phenylboronic acid derivatives where the oxygen-boron-oxygen angle measures approximately 118.16 degrees.

Crystallographic studies of comparable carbamoylphenylboronic acid derivatives reveal that the carbamoyl substituent tends to adopt specific orientations relative to the aromatic ring system. In (4-Carbamoylphenyl)boronic acid, the carbamoyl group is positioned out of the mean plane of the benzene ring by approximately 23.9 to 24.6 degrees, indicating significant steric interactions that influence molecular conformation. This angular displacement pattern likely applies to the (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid structure, where the carbamoyl linkage would similarly deviate from planarity with the phenyl ring to minimize steric hindrance.

The methoxyphenyl substituent within the carbamoyl group introduces additional conformational considerations. The 4-methoxyphenyl moiety possesses its own geometric constraints, with the methoxy group typically showing slight deviations from the phenyl plane due to electronic and steric effects. The overall molecular structure likely exhibits a twisted conformation where the various aromatic rings are not coplanar, creating a three-dimensional architecture that influences both chemical reactivity and intermolecular interactions.

Crystal packing arrangements in related boronic acid derivatives demonstrate the importance of hydrogen bonding networks in determining solid-state structures. The boronic acid hydroxyl groups serve as both hydrogen bond donors and acceptors, while the carbamoyl nitrogen and oxygen atoms provide additional sites for intermolecular interactions. These hydrogen bonding patterns typically result in extended sheet-like or three-dimensional network structures that stabilize the crystalline form and influence physical properties such as melting point and solubility characteristics.

Synthetic Pathways in Laboratory Settings

One fundamental synthetic pathway involves the use of Suzuki-Miyaura coupling methodology, where appropriately functionalized aryl halides are treated with boron-containing reagents under palladium catalysis. The process typically employs trialkyl borates or boronic acid pinacol esters as boron sources, with reaction conditions optimized to maintain the integrity of sensitive functional groups. For example, the conversion of 3-bromophenyl derivatives to the corresponding boronic acids can be achieved using n-butyllithium-mediated lithiation followed by reaction with triisopropyl borate, as demonstrated in the synthesis of related methoxyphenylboronic acid compounds where yields of 156.1 grams were obtained from 250.0 grams of starting brominated material.

The introduction of the carbamoyl linkage requires careful selection of coupling reagents and reaction conditions to ensure efficient amide bond formation while preserving the boronic acid functionality. Standard amide coupling protocols employing carbodiimide activating agents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide can be utilized, with the addition of coupling additives like 1-hydroxybenzotriazole to enhance reaction efficiency. The reaction typically proceeds through activation of a carboxylic acid precursor followed by nucleophilic attack by 4-methoxyaniline to form the desired amide linkage.

Alternative synthetic approaches may involve the use of acid chloride intermediates for amide formation, where 3-carboxyphenylboronic acid derivatives are converted to the corresponding acid chlorides using reagents such as thionyl chloride or oxalyl chloride, followed by treatment with 4-methoxyaniline in the presence of base. This methodology often provides improved yields and reaction rates compared to direct carbodiimide-mediated coupling, although it requires careful handling of moisture-sensitive intermediates to prevent degradation of the boronic acid moiety.

Industrial-Scale Production Methodologies

Industrial production of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid necessitates the development of scalable synthetic processes that balance cost-effectiveness with product quality and environmental considerations. Large-scale manufacturing typically employs continuous flow chemistry techniques and optimized catalytic systems to achieve consistent product formation while minimizing waste generation and energy consumption. The industrial approach often begins with readily available bulk chemical feedstocks such as 3-bromobenzoic acid or related aromatic precursors that can be processed through established chemical transformation sequences.

The boronic acid formation step in industrial settings frequently utilizes palladium-catalyzed cross-coupling methodologies that have been optimized for large-scale operation. These processes employ heterogeneous palladium catalysts supported on solid matrices, which can be easily separated and recycled, reducing both material costs and environmental impact. The reaction conditions are typically optimized to operate at moderate temperatures and pressures while maintaining high conversion rates and selectivity for the desired boronic acid product.

Industrial amide coupling processes for introducing the carbamoyl functionality often employ enzymatic catalysis or solid-supported reagent systems that facilitate product isolation and purification. Enzymatic approaches using lipases or amidases can provide excellent selectivity and operate under mild reaction conditions, reducing the formation of unwanted side products. These biocatalytic processes are particularly attractive for industrial implementation due to their compatibility with aqueous reaction media and reduced requirements for organic solvents.

Process optimization for industrial production includes the development of efficient purification protocols that can handle large volumes of reaction mixtures while maintaining product purity specifications. Crystallization-based purification methods are commonly employed, taking advantage of the characteristic hydrogen bonding properties of boronic acid derivatives to achieve selective crystallization from appropriately chosen solvent systems. The industrial process typically incorporates multiple recrystallization steps with optimized solvent compositions to achieve the required purity levels for commercial applications.

Quality control measures in industrial production include comprehensive analytical testing using techniques such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to ensure consistent product quality. These analytical methods are integrated into the production workflow to monitor reaction progress, assess intermediate purity, and verify final product specifications before packaging and distribution.

Purification Techniques for Boronic Acid Derivatives

The purification of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid requires specialized techniques that account for the unique chemical properties of boronic acid functional groups, including their tendency to form reversible covalent bonds with diols and their sensitivity to hydrolysis under certain conditions. Crystallization-based purification methods represent the most commonly employed approach for boronic acid derivatives, taking advantage of their ability to form well-defined crystalline structures through hydrogen bonding networks involving the boronic acid hydroxyl groups.

Recrystallization procedures typically employ polar protic solvents such as methanol or ethanol, which can effectively solvate the boronic acid functionality while allowing for selective crystallization of the desired product. The solvent selection process considers both the solubility characteristics of the target compound and its ability to exclude impurities during crystal formation. For example, methanol has been identified as a suitable solvent for dissolving boronic acid derivatives while maintaining their structural integrity, as demonstrated in the purification of related 4-methoxyphenylboronic acid compounds.

Column chromatography represents another essential purification technique, particularly for removing closely related impurities that may not be effectively separated through crystallization alone. Silica gel chromatography with carefully optimized mobile phase compositions can achieve high-resolution separation of boronic acid derivatives. The mobile phase selection typically involves mixtures of polar and non-polar solvents, with ethyl acetate and hexane combinations being commonly employed for boronic acid purification. The chromatographic conditions must be carefully controlled to prevent degradation of the boronic acid functionality through interaction with the stationary phase.

Preparative high-performance liquid chromatography provides an alternative purification approach for high-value boronic acid derivatives where maximum purity is required. This technique offers superior resolution compared to traditional column chromatography and can achieve separation of closely related structural isomers. The preparative high-performance liquid chromatography method typically employs reverse-phase columns with water-organic solvent gradient elution systems that are compatible with boronic acid stability requirements.

The following table summarizes key purification parameters for boronic acid derivatives:

| Purification Method | Typical Solvents | Purity Achieved | Advantages | Limitations |

|---|---|---|---|---|

| Recrystallization | Methanol, Ethanol | 95-99% | High throughput, cost-effective | Limited resolution for similar compounds |

| Silica Gel Chromatography | Ethyl acetate/Hexane | 98-99.5% | Good resolution, scalable | Potential for product degradation |

| Preparative High-Performance Liquid Chromatography | Water/Acetonitrile | >99.5% | Highest resolution | High cost, limited throughput |

| Crystallization from Mixed Solvents | Methanol/Water | 97-99% | Excellent for final purification | Requires optimization |

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides crucial structural characterization data for (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid through analysis of multiple nuclei including proton, carbon-13, and boron-11 environments [1] [2]. The compound exhibits characteristic spectroscopic signatures that reflect its unique molecular architecture combining aromatic phenyl systems, carbamoyl functionality, and boronic acid groups.

Boron-11 Nuclear Magnetic Resonance Analysis

The boron-11 Nuclear Magnetic Resonance spectrum of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid demonstrates chemical shift values characteristic of tricoordinate boronic acids [1] [3]. Phenylboronic acid derivatives typically exhibit boron-11 chemical shifts in the range of 26.0 to 31.0 parts per million relative to solid sodium borohydride at -42.06 parts per million [1]. The boronic acid functionality shows quadrupolar coupling constants ranging from 2.66 to 3.29 megahertz, with the specific value dependent on the electronic environment created by the substituent groups [1].

The compound's boron-11 Nuclear Magnetic Resonance parameters are influenced by the presence of the carbamoyl and methoxyphenyl substituents, which affect the electronic density around the boron center through both inductive and resonance effects [4] [3]. The chemical shift transformations observed during boronate ester formation provide valuable information about the compound's reactivity and binding behavior [4] [3].

Proton Nuclear Magnetic Resonance Spectroscopic Features

The proton Nuclear Magnetic Resonance spectrum of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid reveals distinct resonance patterns for the various aromatic and functional group environments [5] [6]. The phenylboronic acid moiety typically exhibits aromatic proton signals between 7.3 and 8.0 parts per million, with specific chemical shifts dependent on the substitution pattern [5].

The methoxyphenyl group contributes characteristic signals including the methoxy protons appearing as a singlet around 3.8-3.9 parts per million, while the aromatic protons of this ring system appear in the typical aromatic region with coupling patterns reflecting the para-substitution pattern [6]. The carbamoyl amide proton typically appears as a broad signal in the 5-10 parts per million region, with the exact position influenced by hydrogen bonding and tautomeric equilibria [7].

The boronic acid hydroxyl protons often appear as a broad singlet around 5.0-5.1 parts per million in dimethyl sulfoxide solutions, though this signal may be exchangeable and sometimes difficult to observe due to rapid exchange processes [7] [5].

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic protons (boronic acid ring) | 7.3-8.0 | Multiple | [5] |

| Aromatic protons (methoxyphenyl ring) | 6.8-7.8 | Multiple | [6] |

| Methoxy group | 3.8-3.9 | Singlet | [6] |

| Amide proton | 5-10 | Broad | [7] |

| Boronic acid hydroxyl groups | 5.0-5.1 | Broad singlet | [7] [5] |

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid [8] [9]. The aromatic carbons typically appear in the 120-140 parts per million region, with the carbon directly attached to boron often appearing at slightly upfield positions due to the electropositive nature of boron [9].

The carbonyl carbon of the carbamoyl group exhibits a characteristic downfield chemical shift in the range of 165-175 parts per million, consistent with amide functionality [9] [10]. The methoxy carbon appears around 55-60 parts per million, while the aromatic carbons of the methoxyphenyl ring show typical substitution patterns reflecting the para-substitution [9].

Infrared and Raman Spectroscopy Analysis

Infrared and Raman spectroscopic techniques provide complementary vibrational information for (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, enabling detailed assignment of functional group vibrations and molecular dynamics [11] [12] [13].

Infrared Spectroscopic Assignments

The infrared spectrum of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [11] [13] [14]. The boronic acid hydroxyl groups demonstrate broad absorption bands in the 3200-3400 wavenumber region, often showing evidence of hydrogen bonding interactions [11] [14].

The boron-oxygen stretching vibrations appear as strong absorption bands in the 1310-1350 wavenumber region, which is characteristic of boronic acid and boronic ester functionalities [14] [15]. These vibrations provide diagnostic information about the coordination state of the boron center and can distinguish between different boronic acid species [13] [14].

The carbamoyl functionality contributes characteristic amide vibrations including the amide I band around 1650-1680 wavenumbers corresponding to carbon-oxygen stretching, and the amide II band around 1530-1620 wavenumbers primarily involving nitrogen-hydrogen bending vibrations [10]. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region [11] [12].

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| Hydroxyl stretching | 3200-3400 | Strong, broad | Boronic acid hydroxyl groups | [11] [14] |

| Amide I | 1650-1680 | Strong | Carbon-oxygen stretching | [10] |

| Amide II | 1530-1620 | Medium | Nitrogen-hydrogen bending | [10] |

| Aromatic carbon-carbon | 1450-1600 | Medium | Ring vibrations | [11] [12] |

| Boron-oxygen stretching | 1310-1350 | Strong | Boronic acid functionality | [14] [15] |

| Methoxy carbon-oxygen | 1150-1250 | Medium | Ether linkage | [16] |

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be weak or absent in infrared spectra [17] [12] [18]. The Raman spectrum of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid reveals characteristic bands associated with the aromatic ring breathing modes, carbon-carbon stretching vibrations, and boron-containing functional groups [12] [18].

The aromatic ring systems contribute strong Raman bands in the 1000-1600 wavenumber region, with specific patterns reflecting the substitution patterns of both the boronic acid phenyl ring and the methoxyphenyl moiety [12] [18]. The boron-oxygen vibrations also appear in Raman spectra, though often with different relative intensities compared to infrared spectroscopy [17].

Surface-enhanced Raman spectroscopy studies of related phenylboronic acid derivatives have demonstrated that the adsorption geometry and electronic environment significantly influence the vibrational band positions and intensities [12]. The type and position of substituents on the phenyl ring have pronounced effects on the molecular geometry and spectroscopic properties [12] [19].

Density Functional Theory Simulations of Electronic Structure

Density Functional Theory calculations provide detailed insights into the electronic structure, molecular geometry, and spectroscopic properties of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid [20] [8] [21]. These computational studies complement experimental spectroscopic data and enable prediction of molecular properties and reactivity patterns.

Computational Methodology and Basis Set Selection

Density Functional Theory calculations on boronic acid derivatives typically employ the Becke-3-Lee-Yang-Parr hybrid functional with various basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [20] [8] [22]. The choice of basis set significantly influences the accuracy of calculated properties, with larger basis sets generally providing better agreement with experimental data [23] [24].

For (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, computational studies have utilized the B3LYP/6-311++G(d,p) level of theory to optimize molecular geometries and calculate vibrational frequencies [8] [25]. This computational approach has proven effective for predicting the structural and electronic properties of phenylboronic acid derivatives with acceptable accuracy [20] [25].

The calculated bond lengths, bond angles, and dihedral angles show excellent agreement with experimental crystallographic data where available, with typical error margins between 0.1% and 3% [25]. The computational results confirm the planar geometry of the aromatic systems and provide insights into the conformational preferences of the carbamoyl linker [8] [22].

Frontier Molecular Orbital Analysis

The electronic structure of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is characterized through analysis of the frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital [21] [26] [22]. These orbitals govern the compound's chemical reactivity and electronic transitions [21] [27].

Density Functional Theory calculations reveal that the highest occupied molecular orbital is primarily localized on the aromatic π-system, with significant contributions from the methoxyphenyl moiety and the carbamoyl nitrogen [21] [27]. The lowest unoccupied molecular orbital shows substantial delocalization across the entire molecular framework, with notable contributions from the boronic acid functionality [21].

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the compound's electronic stability and optical properties [8] [22]. Typical values for phenylboronic acid derivatives range from 4.0 to 6.0 electron volts, depending on the nature and position of substituents [8] [22].

| Electronic Property | Calculated Value | Computational Level | Reference |

|---|---|---|---|

| Energy gap (electron volts) | 4.0-6.0 | B3LYP/6-311++G(d,p) | [8] [22] |

| Dipole moment (Debye) | 1.2-3.4 | B3LYP/6-311++G(d,p) | [28] [22] |

| Ionization potential (electron volts) | 6.5-8.0 | B3LYP/6-311++G(d,p) | [22] |

| Electron affinity (electron volts) | 1.0-2.5 | B3LYP/6-311++G(d,p) | [22] |

Vibrational Frequency Calculations and Spectroscopic Predictions

Density Functional Theory calculations enable accurate prediction of vibrational frequencies for (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, facilitating assignment of experimental infrared and Raman spectra [13] [23] [19]. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations [23] [19].

The computational approach successfully predicts the characteristic vibrational modes of the boronic acid functionality, carbamoyl group, and aromatic systems [28] [13]. The calculated infrared intensities and Raman activities help distinguish between vibrational modes and guide experimental spectroscopic assignments [18] [19].

Potential energy distribution analysis provides detailed information about the nature of vibrational modes, revealing the contributions of different internal coordinates to each observed frequency [28] [23]. This analysis is particularly valuable for complex molecules like (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid where multiple functional groups contribute to similar frequency regions [28] [19].

Electronic Transition Properties and Optical Characteristics

Time-dependent Density Functional Theory calculations provide insights into the electronic transition properties of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid [20] [21] [27]. The lowest energy electronic transitions typically involve charge transfer from the methoxyphenyl donor group to the boronic acid acceptor functionality [21] [27].

The calculated excitation wavelengths for the lowest excited states are generally shorter than experimental values by approximately 0.5 electron volts, which is within the expected accuracy of the Density Functional Theory method [20] [27]. The oscillator strengths and transition dipole moments provide information about the intensity and polarization of electronic transitions [20].

Fundamental Mechanistic Framework

The pH-dependent reactivity of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid follows the established paradigm for boronic acid-diol condensation reactions, proceeding through a complex equilibrium system involving multiple ionic species [6] [7] [8]. At physiological pH, the compound exists predominantly in its neutral trigonal form, R-B(OH)2, with a predicted pKa value in the range of 8.0-9.0, consistent with other meta-substituted phenylboronic acids [9] [10] [11].

The ester formation mechanism proceeds through two competing pathways: direct nucleophilic addition to the neutral boronic acid and transmetalation through the tetrahedral boronate anion [6] [12] [13]. Recent kinetic studies have established that the preferred pathway involves addition of diols to the neutral boronic acid rather than the previously proposed boronate anion mechanism [6] [14]. This mechanistic revision has significant implications for understanding the reactivity profile of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid.

Kinetic Rate Constants and pH Dependence

| pH Range | Predominant Species | Rate Constant (M⁻¹s⁻¹) | Equilibrium Constant (M⁻¹) |

|---|---|---|---|

| 2-5 | Neutral R-B(OH)2 | 10² - 10³ | 10² - 10⁴ |

| 5-7 | Mixed forms | 10³ - 10⁴ | 10³ - 10⁵ |

| 7-9 | Transitional region | 10⁴ - 10⁵ | 10⁴ - 10⁶ |

| 9-11 | Boronate anion R-B(OH)3⁻ | 10⁵ - 10⁶ | 10⁵ - 10⁷ |

The carbamoyl substituent in the meta position introduces moderate electron-withdrawing character through inductive effects, lowering the compound's pKa by approximately 0.5-1.0 units relative to unsubstituted phenylboronic acid [9] [11] [15]. This electronic modification enhances the Lewis acidity of the boron center, promoting more rapid ester formation kinetics at physiological pH compared to electron-rich boronic acids [13] [16].

Structural Factors Affecting Ester Stability

The 4-methoxyphenyl moiety attached through the carbamoyl linker provides additional stabilization to the boronate ester through potential π-π stacking interactions and hydrogen bonding networks [17] [18]. Computational studies indicate that the formation of cyclic boronate esters is accompanied by a significant decrease in pKa (ΔpKa ≈ 3 units), enhancing the stability of the ester complex under physiological conditions [19] [20] [21].

The meta-substitution pattern in (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid offers optimal electronic activation without the steric hindrance associated with ortho-substituted derivatives [22] [11] [23]. This positioning allows for effective electronic communication between the carbamoyl group and the boronic acid functionality while maintaining accessibility for diol binding.

Suzuki-Miyaura Cross-Coupling Reaction Performance

Mechanistic Considerations

The Suzuki-Miyaura cross-coupling performance of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is governed by the classical three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination [24] [25] [26]. The meta-carbamoyl substitution pattern significantly influences the transmetalation step, which typically serves as the rate-determining step for electron-neutral to electron-rich boronic acids [27] [28] [29].

Recent mechanistic studies have established that the transmetalation proceeds through a tetracoordinate boronate intermediate with a palladium-oxygen-boron linkage [27] [28]. The electron-withdrawing character of the carbamoyl group enhances the electrophilicity of the boron center, facilitating the formation of this crucial intermediate and accelerating the overall coupling rate.

Coupling Partner Selectivity and Yields

| Electrophile Class | Typical Yield (%) | Optimal Conditions | Key Selectivity Factors |

|---|---|---|---|

| Electron-rich aryl bromides | 85-95 | Pd(PPh3)4, K2CO3, 80°C, 4-8h | Steric hindrance from carbamoyl |

| Electron-neutral aryl bromides | 90-98 | Pd(PPh3)4, K2CO3, 80°C, 2-4h | Balanced electronics |

| Electron-poor aryl bromides | 80-90 | Pd(PPh3)4, K2CO3, 100°C, 6-12h | Enhanced reactivity needed |

| Activated aryl chlorides | 70-85 | Pd(dppf)Cl2, Cs2CO3, 100°C, 12-24h | Higher temperature required |

| Aryl iodides | 90-99 | Pd(PPh3)4, K2CO3, 60°C, 1-2h | Rapid oxidative addition |

The meta-substitution pattern provides an optimal balance between electronic activation and steric accessibility [30] [31] [32]. Unlike para-substituted analogs, which may suffer from over-activation leading to competing protodeboronation, or ortho-substituted derivatives that encounter steric hindrance, the meta-positioned carbamoyl group offers controlled reactivity enhancement [29] [33].

Catalyst and Condition Optimization

The carbamoyl functionality introduces additional coordination sites that can influence catalyst selection and reaction conditions [34] [35]. The amide oxygen and nitrogen atoms can potentially coordinate to palladium species, requiring careful optimization of ligand systems to prevent catalyst deactivation [36] [37].

Studies with structurally related carbamoyl-substituted boronic acids indicate that electron-rich phosphine ligands such as P(o-tol)3 or Xphos often provide superior performance compared to PPh3, particularly for challenging coupling partners [30] [38] [39]. The basic nature of the carbamoyl group also influences base selection, with stronger bases like Cs2CO3 or K3PO4 often preferred over K2CO3 for optimal conversion rates.

Interactions with Diol-Containing Biological Molecules

Protein-Boronic Acid Interactions

(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid exhibits significant potential for interactions with diol-containing biological molecules, following the well-established mechanism of reversible covalent bond formation between boronic acids and 1,2- or 1,3-diols [40] [41] [42]. The compound's structural features suggest particularly strong affinity for serine proteases and other enzymes containing nucleophilic serine or threonine residues in their active sites [43] [44] [45].

The boronic acid moiety acts as a transition state analog for serine protease-catalyzed hydrolysis reactions, forming a tetrahedral boron complex that mimics the tetrahedral intermediate of peptide bond hydrolysis [43] [46] [47]. Kinetic studies with related carbamoyl-substituted phenylboronic acids indicate competitive inhibition constants (Ki) in the range of 0.1-10 μM for various serine proteases, demonstrating the high affinity of this structural class [44] [45].

Carbohydrate Recognition and Binding

The compound exhibits selective binding to carbohydrates containing appropriate diol arrangements, with binding affinities following the established order: fructose > glucose > other monosaccharides [48] [49] [16]. The 4-methoxyphenyl substituent may provide additional hydrophobic interactions that enhance selectivity for specific carbohydrate targets.

| Carbohydrate Target | Binding Affinity (Kd) | pH Optimum | Selectivity Factor |

|---|---|---|---|

| D-Fructose | 1-10 mM | 7.4-8.5 | High (favorable diol geometry) |

| D-Glucose | 10-50 mM | 7.4-8.5 | Moderate (1,2-diol spacing) |

| Catechol derivatives | 0.1-1 mM | 6.5-8.0 | Very High (rigid diol system) |

| Neuraminic acids | 0.1-1 mM | 7.0-7.4 | High (specific recognition) |

Enzyme Inhibition Mechanisms

The mechanism of enzyme inhibition by (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid involves formation of a covalent adduct between the boronic acid and nucleophilic residues in the enzyme active site [44] [46] [50]. For serine proteases, this occurs through nucleophilic attack of the serine hydroxyl group on the electrophilic boron center, resulting in a tetrahedral boron complex that occupies the active site with high affinity [43] [45].

β-lactamase inhibition represents another significant application area, where boronic acids function as transition state analogs for β-lactam hydrolysis [44] [46] [47]. The carbamoyl group in (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid may provide additional binding interactions through hydrogen bonding with active site residues, potentially enhancing both affinity and selectivity compared to simpler phenylboronic acid derivatives.

The compound's meta-substitution pattern avoids steric clashes that might occur with ortho-substituted analogs while maintaining electronic activation necessary for tight binding [11] [23]. The 4-methoxyphenyl group extends into hydrophobic binding pockets, providing additional stabilization through π-π stacking and van der Waals interactions with aromatic amino acid residues [40] [41].

Cellular Uptake and Membrane Interactions

Recent advances in boronic acid-mediated cellular delivery suggest that (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid may exhibit enhanced cellular uptake properties [51] [52] [53]. The compound's ability to form reversible covalent bonds with cell surface glycoproteins containing diol moieties facilitates membrane interaction and potential internalization through endocytic pathways.